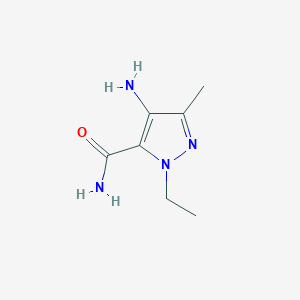

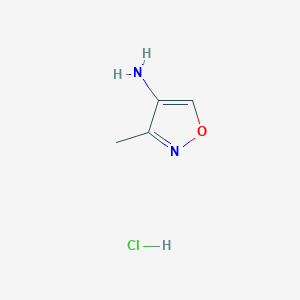

(S)-1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

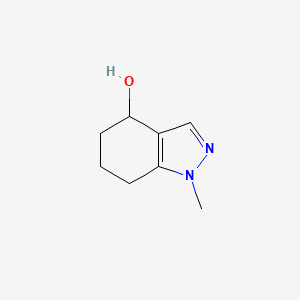

“(S)-1-Benzyl 3-Methyl pyrrolidine-1,3-dicarboxylate” is a chemical compound with a variety of names, including “(S)-Methyl 1-Cbz-pyrrolidine-3-carboxylate”, “S-1-CBZ-Pyrrolidine-3-carboxylic acid methyl ester”, and "1-Benzyl 3-methyl (S)-pyrrolidine-1,3-dicarboxylate" .

Physical And Chemical Properties Analysis

“(S)-1-Benzyl 3-Methyl pyrrolidine-1,3-dicarboxylate” has certain physical and chemical properties such as melting point, boiling point, density, molecular formula, and molecular weight .Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activity

- A study conducted by Nural et al. (2018) investigated the synthesis and antimicrobial activity of polysubstituted methyl pyrrolidine carboxylate derivatives, which showed interesting antibacterial activity against certain bacterial strains, including M. tuberculosis H37Rv. These compounds can be considered for developing new antimycobacterial agents (Nural et al., 2018).

Catalytic Synthesis

- Bender and Widenhoefer (2005) explored the platinum-catalyzed intramolecular hydroamination of unactivated olefins with secondary alkylamines, resulting in the synthesis of various pyrrolidine derivatives. This method displays excellent functional group compatibility and low moisture sensitivity (Bender & Widenhoefer, 2005).

Synthesis of Analogues for Inhibitors

- Czollner, Kuszmann, and Vasella (1990) synthesized pyrrolidine analogues of N-Acetylneuraminic Acid as potential sialidase inhibitors. These compounds showed competitive inhibition against Vibrio cholerae sialidase, suggesting their potential as biochemical tools or therapeutic agents (Czollner, Kuszmann, & Vasella, 1990).

Synthesis of Pharmaceutically Relevant Compounds

- Bijev, Prodanova, and Nankov (2003) synthesized new substituted 1H-1-pyrrolylcarboxamides, which are compounds of pharmacological interest. These compounds were characterized and identified by various spectroscopic methods, indicating their potential in pharmaceutical applications (Bijev, Prodanova, & Nankov, 2003).

Stereoselective Synthesis for Antibiotic Development

- Lall et al. (2012) described the stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, a key intermediate in developing a fluoroquinolone antibiotic. The synthesis involved catalytic asymmetric hydrogenation and S(N)2 substitution reaction, showcasing the compound's relevance in antibiotic development (Lall et al., 2012).

Cholinesterase Inhibitors Synthesis

- Pizova et al. (2017) prepared a series of benzyl pyrrolidine-1-carboxylates to test their ability to inhibit cholinesterases. These compounds demonstrated moderate inhibitory effects and low toxicity, suggesting their potential in developing treatments for neurological conditions (Pizova et al., 2017).

Propiedades

IUPAC Name |

1-O-benzyl 3-O-methyl (3S)-pyrrolidine-1,3-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4/c1-18-13(16)12-7-8-15(9-12)14(17)19-10-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3/t12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZDIVDBVWXFEMR-LBPRGKRZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCN(C1)C(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1CCN(C1)C(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10552080 |

Source

|

| Record name | 1-Benzyl 3-methyl (3S)-pyrrolidine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10552080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate | |

CAS RN |

313706-14-8 |

Source

|

| Record name | 1-Benzyl 3-methyl (3S)-pyrrolidine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10552080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Pyrimido[4,5-d]pyrimidin-4-amine](/img/structure/B1282588.png)